molecular formula C17H22N2O5 B11002270 N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine

Cat. No.: B11002270
M. Wt: 334.4 g/mol
InChI Key: QKLLMLAWIIHSEM-UHFFFAOYSA-N
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Description

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenyl group, which is a derivative of chromene, and is linked to a glycylglycine moiety. The presence of these functional groups suggests potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine typically involves multiple steps:

    Formation of the Chromenyl Acetyl Intermediate: The chromenyl group is synthesized through a cyclization reaction involving a suitable precursor, such as 2,2-dimethylchromene. This intermediate is then acetylated using acetic anhydride under acidic conditions to form the chromenyl acetyl intermediate.

    Coupling with Glycylglycine: The chromenyl acetyl intermediate is then coupled with glycylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as column chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form corresponding quinones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The glycylglycine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of chromenyl quinones.

    Reduction: Formation of chromenyl alcohols.

    Substitution: Formation of substituted glycylglycine derivatives.

Scientific Research Applications

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine involves its interaction with specific molecular targets. The chromenyl group can interact with cellular proteins and enzymes, potentially modulating their activity. The glycylglycine moiety may facilitate the compound’s uptake into cells and its interaction with intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammation modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine is unique due to the presence of both the chromenyl and glycylglycine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and specificity due to the combined effects of these functional groups.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

2-[[2-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H22N2O5/c1-17(2)6-5-12-7-11(3-4-13(12)24-17)8-14(20)18-9-15(21)19-10-16(22)23/h3-4,7H,5-6,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

QKLLMLAWIIHSEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCC(=O)NCC(=O)O)C

Origin of Product

United States

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